2-Amino-4-tert-butylbenzonitrile
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Overview
Description
2-Amino-4-tert-butylbenzonitrile is an organic compound with the molecular formula C11H14N2. It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the tert-butyl group at the fourth carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-tert-butylbenzonitrile typically involves the nitration of 4-tert-butylbenzonitrile followed by reduction. One common method is the reaction of 4-tert-butylbenzonitrile with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then reduced using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-tert-butylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: 2-Nitro-4-tert-butylbenzonitrile.
Reduction: 2-Amino-4-tert-butylbenzylamine.
Substitution: 2-Amino-4-halobenzonitrile.
Scientific Research Applications
2-Amino-4-tert-butylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-4-tert-butylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 2-Amino-4-ethylbenzonitrile
- 2-Amino-4-isopropylbenzonitrile
Uniqueness
2-Amino-4-tert-butylbenzonitrile is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that have smaller alkyl groups .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-amino-4-tert-butylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)9-5-4-8(7-12)10(13)6-9/h4-6H,13H2,1-3H3 |
InChI Key |
XEYNQYYZQDCUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C#N)N |
Origin of Product |
United States |
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